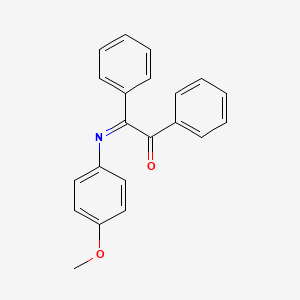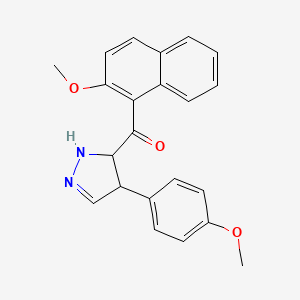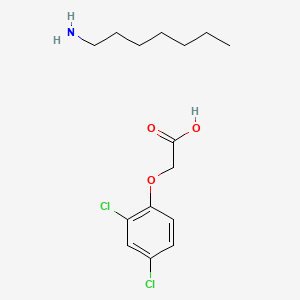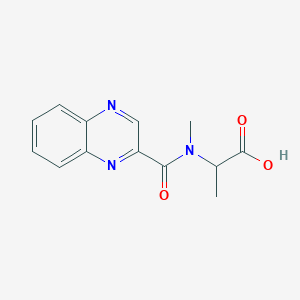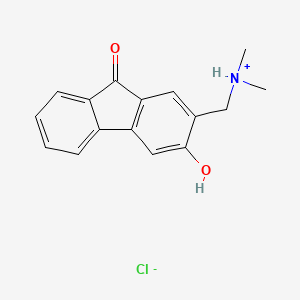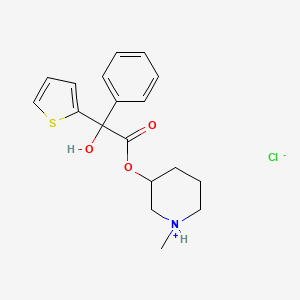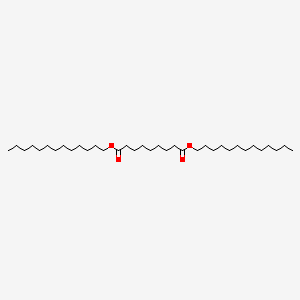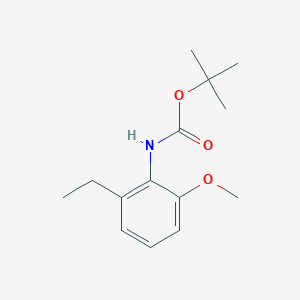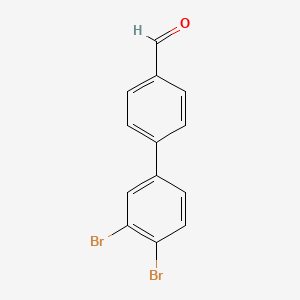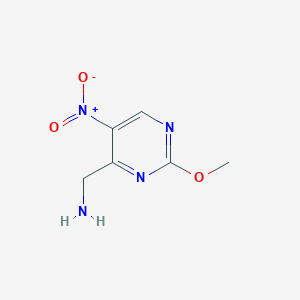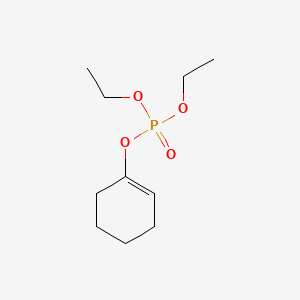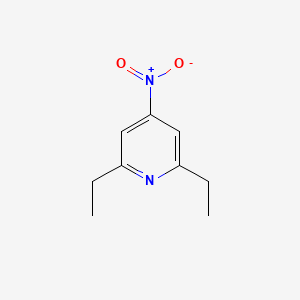
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propan-2-amine chain
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 1-(4-methoxyphenyl)-2-nitropropane. Finally, the nitro group is reduced to an amine using catalytic hydrogenation or other suitable reducing agents to obtain this compound .
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine has been widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine involves its interaction with various molecular targets and pathways. It acts as a potent and selective serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This compound also interacts with alpha receptors, mediating its effects through these pathways .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be compared with other similar compounds, such as:
4-Methoxyamphetamine: Both compounds share a methoxy group on the phenyl ring, but differ in their amine substituents and overall structure.
1-(4-Methoxyphenyl)-1,4-dihydro-5: This compound has a similar phenyl ring substitution but differs in its core structure and functional groups.
5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles: These compounds have similar phenyl ring substitutions but differ in their heterocyclic core structures .
Propiedades
Número CAS |
26070-48-4 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(13(2)3)9-11-5-7-12(14-4)8-6-11/h5-8,10H,9H2,1-4H3 |
Clave InChI |
AJFFSDGMWVFXFC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
